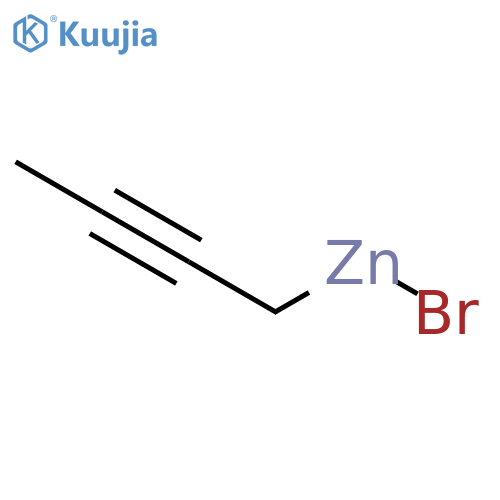Cas no 32747-56-1 (But-2-ynylzinc bromide)

But-2-ynylzinc bromide structure
商品名:But-2-ynylzinc bromide
CAS番号:32747-56-1
MF:C4H5BrZn
メガワット:198.395497083664
MDL:MFCD22684830
CID:2947179
PubChem ID:12548489
But-2-ynylzinc bromide 化学的及び物理的性質
名前と識別子
-
- bromozinc(1+);but-2-yne
- But-2-ynylzinc bromide, 0.50 M in THF
- 32747-56-1
- MFCD22684830
- But-2-ynylzinc bromide
-
- MDL: MFCD22684830
- インチ: InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
- InChIKey: SMUJULWYHMDXMK-UHFFFAOYSA-M
計算された属性
- せいみつぶんしりょう: 195.88660Da
- どういたいしつりょう: 195.88660Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 56.4
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
But-2-ynylzinc bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB570677-100ml |
But-2-ynylzinc bromide, 0.50 M in THF; . |
32747-56-1 | 100ml |
€1808.60 | 2024-08-02 | ||
| abcr | AB570677-100 ml |
But-2-ynylzinc bromide, 0.50 M in THF; . |
32747-56-1 | 100 ml |
€1808.60 | 2024-04-17 | ||
| abcr | AB570677-50 ml |
But-2-ynylzinc bromide, 0.50 M in THF; . |
32747-56-1 | 50 ml |
€1155.00 | 2024-04-17 | ||
| abcr | AB570677-50ml |
But-2-ynylzinc bromide, 0.50 M in THF; . |
32747-56-1 | 50ml |
€1155.00 | 2024-08-02 |
But-2-ynylzinc bromide 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
32747-56-1 (But-2-ynylzinc bromide) 関連製品
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:32747-56-1)

清らかである:99%/99%
はかる:50ml/100ml
価格 ($):684.0/1072.0